molecular formula C10H9NOS2 B1597009 1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone CAS No. 56421-61-5

1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B1597009
CAS No.: 56421-61-5
M. Wt: 223.3 g/mol
InChI Key: GRYWITIQEPSTMV-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone is a heterocyclic compound that features both thiazole and thiophene rings These rings are known for their aromatic properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone can be synthesized through various methods. One common approach involves the condensation of 2-acetylthiophene with 2-aminothiazole under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone is unique due to its combined thiazole and thiophene rings, which confer distinct electronic properties and biological activities. This dual-ring structure enhances its potential as a versatile scaffold for drug development and material science applications .

Properties

IUPAC Name

1-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c1-6-9(7(2)12)14-10(11-6)8-4-3-5-13-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYWITIQEPSTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372523
Record name 1-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56421-61-5
Record name 1-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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